molecular formula C7H15ClN2O B11912150 (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

Cat. No.: B11912150
M. Wt: 178.66 g/mol
InChI Key: IXJIKBBOHDSBAL-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a chiral small molecule characterized by an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) attached to an N,N-dimethylacetamide moiety. The stereochemistry at the azetidin-2-yl position is specified as the (S)-enantiomer, which may influence its pharmacological and physicochemical properties . For example, (E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide was synthesized via Schiff base formation between 2-hydroxybenzaldehyde and 2-amino-N,N-dimethylacetamide hydrochloride in the presence of a base . Such methods suggest that the target compound could be synthesized using similar strategies with appropriate azetidine-containing starting materials.

The compound’s structural features, including the polar dimethylacetamide group and the strained azetidine ring, may confer unique solubility, bioavailability, and target-binding properties. While direct pharmacological data for this compound are lacking, structurally related N,N-dimethylacetamide derivatives have been explored in neurological and metabolic therapies. For instance, 2-amino-N,N-dimethylacetamide hydrochloride (CAS 72287-77-5) is used as an intermediate in synthesizing antiepileptic drugs like brivaracetam and levetiracetam .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

2-[(2S)-azetidin-2-yl]-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)5-6-3-4-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1

InChI Key

IXJIKBBOHDSBAL-RGMNGODLSA-N

Isomeric SMILES

CN(C)C(=O)C[C@@H]1CCN1.Cl

Canonical SMILES

CN(C)C(=O)CC1CCN1.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a scaled-up procedure, 2-fluoro-4-nitroaniline (0.64 mol) and BBMO (1.2 equiv) were dissolved in sulfolane containing 3% water. The mixture was heated to 80°C and stirred for 3 hours, yielding 87% of the spiroazetidine product with >99% purity. The use of sulfolane as a polar aprotic solvent facilitated the reaction by stabilizing intermediates, while controlled water content prevented hydrolysis of BBMO.

Purification and Characterization

The crude product was neutralized with 1 N HCl, precipitating the hydrochloride salt. Recrystallization from ethyl acetate/hexane mixtures provided analytically pure material, as confirmed by 1H^1H NMR and HPLC. This method avoids costly palladium-catalyzed hydrogenation, making it economically viable for large-scale production.

Stereoselective Synthesis Using Chiral Auxiliaries

Introducing the (S)-configuration requires enantioselective methods. A diastereoselective α-alkylation protocol using N-borane complexes has been employed for analogous azetidine derivatives.

Chiral Auxiliary Strategy

N-((S)-1-arylethyl)azetidine-2-carbonitrile borane complexes were treated with LDA at −78°C, followed by benzyl bromide, to yield α-benzylated products with 72% diastereoselectivity. The borane complex directs alkylation to the si-face of the azetidine, favoring the (S)-enantiomer.

Deprotection and Functionalization

Hydrolysis of the nitrile group to an amide was achieved using barium hydroxide in DMF at 50°C, followed by HCl treatment to form the hydrochloride salt. This step maintained the stereochemical integrity, with no observed racemization during hydrolysis.

Functional Group Interconversion from Chloroacetamide Derivatives

The dimethylacetamide moiety can be introduced via nucleophilic substitution of 2-chloro-N,N-dimethylacetamide with azetidine precursors.

Alkylation of Azetidine Intermediates

In a representative procedure, 4-chloro-1H-indole-3-carboxylic acid was reacted with 2-chloro-N,N-dimethylacetamide in DMF using barium hydroxide as a base. The reaction proceeded at 50°C for 16 hours, yielding 426 mg (92%) of the alkylated product after reverse-phase chromatography.

Solvent and Base Optimization

Cesium carbonate in DMF proved effective for alkylating less nucleophilic amines, while barium hydroxide minimized side reactions such as over-alkylation. Polar aprotic solvents like DMF enhanced reaction rates by stabilizing the transition state.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantages
Azetidine Alkylation2-Fluoro-4-nitroaniline, BBMO87>99Scalable, no transition metals
Chiral AuxiliaryBorane-azetidine complex7298High enantioselectivity
Chloroacetamide Alkylation2-Chloro-N,N-dimethylacetamide92>99Simple functionalization

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted azetidines with new functional groups replacing existing ones.

Scientific Research Applications

Pharmaceutical Development

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride has been explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds. It serves as an intermediate in the synthesis of various drugs, particularly in the development of antiparasitic agents and other therapeutic compounds. The compound's chirality is essential for achieving desired biological activity, making it a focus in drug design .

Antiparasitic Agents

Research indicates that azetidine derivatives, including (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride, exhibit significant antiparasitic activity. A study highlighted the efficacy of chiral isoxazoline azetidine derivatives against parasitic infections, suggesting that modifications to the azetidine ring can enhance biological activity .

Protein Interaction Studies

The compound has been utilized in studies investigating its interaction with specific proteins involved in disease pathways. For instance, it has been studied as a potential inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancers and other diseases. The ability to selectively inhibit these enzymes could lead to new therapeutic strategies .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (nM)Reference
(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloridePRMT3 Inhibition87 ± 5
Chiral Isoxazoline Azetidine DerivativeAntiparasiticVaries
DimethylacetamideSolvent/ExcipientN/A

Case Study 1: Antiparasitic Efficacy

In a recent study, a series of azetidine derivatives were synthesized, including (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride. These compounds were tested for their antiparasitic properties against various pathogens, demonstrating promising results with low micromolar activity against Plasmodium species, which cause malaria .

Case Study 2: Protein Methylation Inhibition

Another study focused on the inhibition of PRMT3 using (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride. The compound was shown to bind effectively to the allosteric site of PRMT3, leading to significant reductions in methylation activity within cellular assays. This suggests potential applications in cancer therapeutics where PRMT3 plays a crucial role .

Mechanism of Action

The mechanism of action of (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Toxicity Comparison

Compound Toxicity Profile Regulatory Status Reference
(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide HCl Limited data; inferred risks from DMAC component Not explicitly restricted
N,N-Dimethylacetamide (DMAC) Reproductive toxicity, percutaneous absorption Restricted under EU Annex XVII
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Herbicide; carcinogenic in rodents Banned in EU since 2006
2-Amino-N,N-dimethylacetamide HCl Low acute toxicity; used in controlled synthesis No major restrictions

Biological Activity

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a synthetic compound with significant potential in various biological applications. Its unique azetidine structure and dimethylacetamide functional group contribute to its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center, which imparts optical activity that is crucial in pharmaceutical applications. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and applications.

Chemical Structure:

  • Molecular Formula: C₇H₁₄ClN₃O
  • Molecular Weight: 179.66 g/mol

The biological activity of (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is primarily attributed to its ability to interact with various biological targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of amine derivatives that may exhibit different biological properties. Additionally, the dimethylacetamide moiety can participate in acylation reactions, enhancing the compound's reactivity towards biological targets.

Key Mechanisms:

  • Nucleophilic Substitution: Involves the replacement of a leaving group by a nucleophile.
  • Hydrolysis Reactions: Can lead to the breakdown of the compound into biologically active metabolites.
  • Selective Binding: Exhibits potential selective binding to specific receptors or enzymes critical for therapeutic efficacy.

Biological Activity and Therapeutic Potential

Research indicates that (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride may possess several pharmacological effects, including:

  • Antimicrobial Activity: Preliminary assessments suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory activity, which is valuable in treating conditions characterized by inflammation.

Table 1: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamideChiral azetidine with dimethylacetamideOptical isomer with potentially different biological activity
1-AcetylazetidineAcetyl group on azetidineSimpler structure; less sterically hindered
N,N-DimethylazetidineAzetidine with dimethyl substituentsLacks acetamido group; different reactivity profile
(S)-1-Acetyl-3-methylazetidineAcetamido and methyl groups on azetidineAdditional methyl group may influence selectivity

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride:

  • Antioxidant and Antimicrobial Activities: A study on azetidinone derivatives revealed notable antioxidant properties comparable to established sulfonamides. These compounds demonstrated significant antimicrobial effects against various pathogens, indicating a broader application for azetidine derivatives in treating infections .
  • Cytotoxicity Studies: Research on similar compounds has shown promising results in inhibiting cancer cell proliferation. For instance, certain azetidinone derivatives exhibited potent cytotoxic effects against cancer cell lines, highlighting the potential for developing new anticancer agents from this structural class .
  • In Vivo Studies: Early investigations into the pharmacokinetics and safety profiles of related compounds suggest favorable outcomes regarding toxicity and efficacy. For example, compounds with similar structures were found to be non-carcinogenic in long-term studies involving animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride?

  • Methodology :

  • Step 1 : Start with a substituted azetidine precursor (e.g., 2-azetidinecarboxylic acid derivatives). React with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to form the chloroacetamide intermediate .
  • Step 2 : Perform nucleophilic substitution using dimethylamine in acetonitrile at 60–70°C for 12–24 hours to introduce the N,N-dimethyl group .
  • Step 3 : Purify via recrystallization (ethanol/water) or reverse-phase HPLC (acetonitrile/water with 0.1% TFA) to achieve >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 1:1) .
  • Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of dimethylamine influence yield and enantiomeric purity.

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the (S)-configuration of the azetidine ring and confirm hydrogen bonding between the amide group and hydrochloride .
  • NMR Spectroscopy : Use 1H and 13C NMR to identify key signals:
  • Azetidine protons (δ 3.2–3.8 ppm, multiplet).
  • N,N-dimethyl groups (δ 2.9–3.1 ppm, singlet).
  • Amide carbonyl (δ 170–175 ppm in 13C NMR) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Partition coefficient (logP) ~0.8, indicating moderate lipophilicity .
  • Stability : Store at 2–8°C under inert atmosphere (argon). Degrades in aqueous solutions at pH >7 via hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like σ-1 receptors (PDB ID: 5HK1). The azetidine ring and amide group show hydrogen bonding with Asp126 and Tyr103 .
  • QSAR Models : Correlate substituent electronegativity (e.g., azetidine vs. pyrrolidine) with bioavailability. The smaller azetidine ring enhances blood-brain barrier permeability compared to bulkier analogs .
  • ADMET Prediction : SwissADME predicts moderate hepatic clearance (CLhep = 15 mL/min/kg) and 85% plasma protein binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If in vitro assays show nM affinity for a receptor but in vivo efficacy is low:

  • Hypothesis 1 : Poor metabolic stability. Validate using liver microsomes (human/rat) to measure half-life (<30 min suggests rapid CYP3A4-mediated oxidation) .
  • Hypothesis 2 : Off-target effects. Perform selectivity screening (CEREP panel) to rule out interactions with hERG or GPCRs .
  • Solution : Introduce electron-withdrawing groups (e.g., fluorine) to the azetidine ring to block metabolic hotspots .

Q. How can degradation products and impurities be characterized during stability studies?

  • Analytical Workflow :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH for 24 hours.
  • LC-HRMS : Identify major degradation products (e.g., hydrolyzed azetidine to β-alanine derivatives, m/z 189.1 → 132.0) .
  • Mechanistic Insight : Hydrolysis follows first-order kinetics (k = 0.015 h⁻¹ at pH 7.4). Stabilize formulations by buffering to pH 4–6 .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Models :

  • Neuropathic Pain : Chronic constriction injury (CCI) in rats. Administer 10 mg/kg (i.p.) and measure mechanical allodynia (von Frey test).
  • Cognitive Function : Morris water maze in Aβ1-42-induced Alzheimer’s mice. Dose-dependent improvements at 5–20 mg/kg (oral) suggest cholinesterase inhibition .
    • Biomarkers : Measure acetylcholinesterase activity (Ellman’s assay) and pro-inflammatory cytokines (IL-6, TNF-α) in CSF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.